(3R,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
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Description
(3R,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, also known as (3R,4R)-1-(4-Fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, is a useful research compound. Its molecular formula is C24H21F2NO3 and its molecular weight is 409.433. The purity is usually 95%.
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Scientific Research Applications
Ezetimibe was designed as a potent, orally active inhibitor of cholesterol absorption, demonstrating significant efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
The crystal structure of ezetimibe anhydrate, a form used to inhibit cholesterol resorption in the human intestine, was determined, highlighting its molecular arrangement and interactions (Brüning et al., 2010).
Ezetimibe's synthesis through microbial reduction by Rhodococcus fascians MO22 was explored, demonstrating the microorganism's capability for efficient biotransformation (Kyslíková et al., 2010).
Fungi Beauvaria bassiana and Cunninghamella blakesleeana were used for the structural transformation of ezetimibe, revealing their ability to metabolize halogenated compounds and drugs targeted by the UDP-Glucuronyl Transferase System (Pervaiz et al., 2014).
In rhesus monkeys, ezetimibe potently and selectively reduced plasma cholesterol induced by diet, highlighting its effectiveness in preclinical models of hypercholesterolemia (van Heek et al., 2001).
The metabolism of ezetimibe, specifically its glucuronidation, was studied to identify the responsible human liver and intestinal UDP-glucuronosyltransferase (UGT) enzymes, providing insights into its metabolic pathway (Ghosal et al., 2004).
Ezetimibe was found to inhibit cholesterol absorption without affecting acute hepatic or intestinal cholesterol synthesis in rats, differentiating it from other cholesterol absorption inhibitors (van Heek et al., 2003).
properties
IUPAC Name |
(3R,4R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-VJBWXMMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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